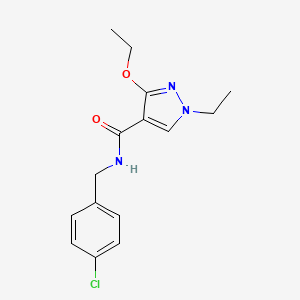

![molecular formula C20H16N6O2 B2630005 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034546-28-4](/img/structure/B2630005.png)

2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including compounds similar to the one , have demonstrated significant anticancer and anti-5-lipoxygenase agent activities. These compounds were synthesized through various chemical reactions, including condensation and 1,3-dipolar cycloaddition reactions, highlighting their versatility in medicinal chemistry (Rahmouni et al., 2016).

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been carried out using X-ray single crystal diffraction and a variety of selected spectroscopic techniques. These studies provide insight into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds (Lahmidi et al., 2019).

Antimicrobial Activity

The antimicrobial activity of pyrimidine-triazole derivatives has been explored, showing promising results against selected bacterial and fungal strains. This research opens up new avenues for the development of antimicrobial agents based on the structural framework of pyrimidine-triazole compounds (Majithiya & Bheshdadia, 2022).

Theoretical Studies and Chemical Reactivity

Theoretical studies, including density functional theory (DFT) calculations, have been conducted to analyze the electronic structure, molecular orbitals, and chemical reactivity of pyrimidine-containing compounds. These studies provide valuable insights into the properties of these compounds, aiding in the design of materials with desired electronic and optical characteristics (Murugavel et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems due to their excellent electronic properties . .

Mode of Action

The mode of action of triazole compounds often involves the transformation between the enol and keto forms after excited-state proton transfer

Biochemical Pathways

Triazole compounds can affect various biochemical pathways due to their broad range of biological activities

Pharmacokinetics

The ADME properties of triazole compounds can vary widely depending on their specific structures

Result of Action

The molecular and cellular effects of triazole compounds can include a wide range of outcomes due to their diverse biological activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of triazole compounds

Biochemical Analysis

Biochemical Properties

2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind with xanthine oxidase, inhibiting its activity . The interaction with xanthine oxidase is crucial as it can modulate the production of reactive oxygen species, thereby influencing oxidative stress within cells .

Cellular Effects

The effects of 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one on cellular processes are profound. This compound has been observed to affect cell signaling pathways, particularly those involved in oxidative stress response . It can alter gene expression related to antioxidant defenses and cellular metabolism, thereby impacting cell function and viability .

Molecular Mechanism

At the molecular level, 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one exerts its effects through binding interactions with biomolecules. The compound inhibits xanthine oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of reactive oxygen species, thereby modulating oxidative stress and influencing gene expression related to antioxidant defenses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular antioxidant defenses .

Dosage Effects in Animal Models

The effects of 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits xanthine oxidase without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: is involved in metabolic pathways related to purine metabolism. The compound interacts with xanthine oxidase, an enzyme crucial for the catabolism of purines . By inhibiting this enzyme, the compound can alter the levels of metabolites such as hypoxanthine and xanthine, thereby affecting metabolic flux .

Transport and Distribution

Within cells and tissues, 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is primarily within the cytoplasm, where it interacts with xanthine oxidase . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

properties

IUPAC Name |

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2/c27-19-15-13-24(11-9-16(15)22-18-8-4-5-10-25(18)19)20(28)17-12-21-26(23-17)14-6-2-1-3-7-14/h1-8,10,12H,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKGCEZUSJYUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2629922.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/no-structure.png)

![1-[(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2629924.png)

![1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2629925.png)

![2-Cyclopropyl-5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2629927.png)

![(3R,3As,6aS)-3-amino-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one;hydrochloride](/img/structure/B2629928.png)

![5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2629935.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2629938.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2629939.png)